Tributyl-n-octylphosphonium Bromide Tributyl-n-octylphosphonium Bromide
Brand Name: Vulcanchem
CAS No.: 57702-65-5
VCID: VC2474092
InChI: InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Molecular Formula: C20H44BrP
Molecular Weight: 395.4 g/mol

Tributyl-n-octylphosphonium Bromide

CAS No.: 57702-65-5

Cat. No.: VC2474092

Molecular Formula: C20H44BrP

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

Tributyl-n-octylphosphonium Bromide - 57702-65-5

Specification

CAS No. 57702-65-5
Molecular Formula C20H44BrP
Molecular Weight 395.4 g/mol
IUPAC Name tributyl(octyl)phosphanium;bromide
Standard InChI InChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
Standard InChI Key UJMLRSWRUXXZEW-UHFFFAOYSA-M
SMILES CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Canonical SMILES CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Introduction

Physical and Chemical Properties

Tributyl-n-octylphosphonium bromide exhibits distinctive properties characteristic of phosphonium-based ionic liquids. It typically presents as a viscous liquid at ambient temperature, consistent with the general behavior of ionic liquids with asymmetric structures .

Table 1: Physical and Chemical Properties of Tributyl-n-octylphosphonium Bromide

PropertyValueReference
Molecular FormulaC₂₀H₄₄BrP
Molecular Weight395.4 g/mol
Physical StateViscous liquid at room temperature
SolubilityHighly soluble in organic solvents, limited solubility in water
Thermal StabilityHigh thermal stability
Ionic CharacterIonic liquid with quaternary phosphonium structure

The compound's hydrophobic nature derives from the long hydrocarbon chains of both the tributyl and octyl groups, enhancing its solubility in organic solvents while limiting water solubility . This property is particularly advantageous for its application as a phase transfer catalyst in reactions involving immiscible organic and aqueous phases.

Tributyl-n-octylphosphonium bromide demonstrates notable thermal stability, which contributes to its utility in high-temperature chemical processes . The presence of the bromide counterion contributes to its ionic conductivity, making it suitable for electrochemical applications .

Synthesis Methods

The synthesis of tributyl-n-octylphosphonium bromide follows established quaternization reactions common to phosphonium salt preparation. The primary synthesis route involves the reaction of tributylphosphine with 1-bromooctane under specific conditions.

Standard Synthesis Procedure

According to documented methods, the synthesis typically proceeds as follows:

1-bromooctane (0.061 mol, 13.17 g) is added dropwise to a vigorously stirred solution of tributylphosphine (0.061 mol, 12.50 g) in toluene (28 mL) at 100°C . The reaction mixture is typically maintained at elevated temperature under nitrogen atmosphere to ensure complete quaternization and prevent oxidation of the phosphine.

This synthetic approach mirrors methods used for similar phosphonium bromides, such as trioctyl(tetradecyl)phosphonium bromide, which employs analogous reaction conditions with appropriate alkyl bromides and phosphines .

Alternative Synthesis Approaches

While the direct quaternization of tributylphosphine represents the most common synthetic route, alternative approaches may involve:

  • Initial preparation of tributylphosphine from phosphorus trichloride, as described in patents for related tetrabutyl phosphonium bromide synthesis

  • Modification of existing phosphonium salts through exchange reactions

  • Microwave-assisted synthesis to reduce reaction times and improve yields

Applications in Chemical Processes

Tributyl-n-octylphosphonium bromide finds extensive applications across various chemical processes, leveraging its unique properties as an ionic liquid and phase transfer catalyst.

Phase Transfer Catalysis

One of the primary applications of tributyl-n-octylphosphonium bromide is as a phase transfer catalyst in chemical reactions involving reactants in different phases . Its amphiphilic nature allows it to facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields.

In organic synthesis, the compound acts as an effective phase transfer catalyst, particularly in reactions such as:

  • Nucleophilic substitutions

  • Elimination reactions

  • Oxidation processes

  • Condensation reactions

The effectiveness of tributyl-n-octylphosphonium bromide as a phase transfer catalyst derives from its ability to form ion pairs with reactive anionic species, transferring them from the aqueous phase into the organic phase where the main reaction occurs .

Extraction Processes

Tributyl-n-octylphosphonium bromide demonstrates significant utility in extraction processes, particularly in:

  • Metal extraction from aqueous solutions

  • Separation of organic compounds

  • Environmental remediation applications

  • Hydrometallurgical processes

The compound's selective solubility and ion-exchange capabilities make it valuable for extracting specific compounds from complex mixtures. Research has shown its efficacy in extracting metals and other valuable compounds from aqueous solutions, indicating potential applications in mining and recovery processes .

Electrochemistry

In electrochemical applications, tributyl-n-octylphosphonium bromide serves as an effective electrolyte, enhancing conductivity and stability in electrochemical cells . Its properties as an ionic liquid contribute to:

  • Improved ionic conductivity

  • Enhanced electrochemical stability windows

  • Better performance in energy storage applications

  • Reduced volatility compared to conventional electrolytes

Applications in Materials Science and Biotechnology

Beyond traditional chemical processes, tributyl-n-octylphosphonium bromide has found applications in advanced materials development and biotechnology.

Surface Modification

In materials science, tributyl-n-octylphosphonium bromide is employed for surface modification of various substrates to impart specific properties . These modifications can enhance:

  • Hydrophobicity/hydrophilicity balance

  • Surface adhesion characteristics

  • Corrosion resistance

  • Antimicrobial properties

Research indicates that surface treatments with tributyl-n-octylphosphonium bromide can significantly alter material properties, providing benefits in coating technologies and composite materials development .

Drug Delivery Systems

In biotechnology, tributyl-n-octylphosphonium bromide has been explored for formulation of liposomal drug delivery systems . Its application in this field leverages:

  • Enhanced bioavailability of pharmaceuticals

  • Improved targeting to specific tissues

  • Controlled release capabilities

  • Increased stability of formulations

These properties make tributyl-n-octylphosphonium bromide potentially valuable in pharmaceutical development, particularly for drugs with poor solubility or bioavailability challenges .

Research Developments

Recent research has expanded the potential applications of tributyl-n-octylphosphonium bromide in several emerging areas.

Magnetic Separation

Research has investigated the use of tributyl-n-octylphosphonium bromide in temperature-switchable magnetic separation processes . This application combines the compound's unique properties with magnetic materials to create systems that can selectively extract and separate target substances under controlled conditions.

In these studies, tributyl-n-octylphosphonium bromide (referred to as P4,4,4,8Br in some research) was combined with other components to create functional magnetic materials with switchable properties . This represents an innovative application at the intersection of materials science and separation technology.

SystemGas Storage CapacityStability ConditionsReference
H₂ + TBPB0.14% hydrogen by massNear ambient temperature at pressures around 15.0 MPa
CO₂ + TBPBSignificantly higher than pure CO₂ hydrateLower formation pressures than pure CO₂ hydrate
H₂ + TBABLower than H₂ + TBPBLess stable than H₂ + TBPB at equivalent pressure

Where TBPB represents tetrabutylphosphonium bromide and TBAB represents tetrabutylammonium bromide.

Comparison with Other Phosphonium Bromides

Tributyl-n-octylphosphonium bromide belongs to a broader family of phosphonium bromides, each with distinct properties based on their alkyl chain compositions. Comparing it with related compounds provides insight into structure-property relationships.

Table 3: Comparison of Related Phosphonium Bromides

CompoundMolecular FormulaApplicationsDistinctive PropertiesReference
Tributyl-n-octylphosphonium bromideC₂₀H₄₄BrPPhase transfer catalysis, extraction, gas storageLiquid at room temperature, hydrophobic
Tetrabutylphosphonium bromideC₁₆H₃₆BrPSemiclathrate hydrates, phase transfer catalysisHigher melting point
Cetyltributylphosphonium bromideC₂₈H₆₀BrPSurfactant applicationsMelting point 56-58°C, hygroscopic
Allyltributylphosphonium bromideC₁₅H₃₂BrPOrganic synthesis, polymerizationContains reactive allyl group

The variation in alkyl chain length and composition significantly influences the physical properties and applications of these compounds. Tributyl-n-octylphosphonium bromide's combination of three butyl chains with a longer octyl chain provides an optimal balance of properties for many applications, particularly in phase transfer catalysis and extraction processes.

Future Perspectives and Challenges

The continued development and application of tributyl-n-octylphosphonium bromide face several opportunities and challenges:

Emerging Applications

Future applications of tributyl-n-octylphosphonium bromide may include:

  • Advanced energy storage technologies leveraging its electrochemical properties

  • Green chemistry applications as alternatives to traditional organic solvents

  • Smart materials with responsive properties for sensing and separation

  • Biomedical applications beyond current drug delivery systems

Research Challenges

Despite its promising applications, several challenges remain in the comprehensive development of tributyl-n-octylphosphonium bromide technologies:

  • Toxicity and environmental impact assessments require further study

  • Scale-up of synthesis for industrial applications needs optimization

  • Long-term stability under various operating conditions requires validation

  • Structure-property relationships need further elucidation for rational design

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator